Pharmacopoeial Identity as a Certified Impurity Standard: Differentiating from Dapsone and Other Impurities
4-(Phenylsulfonyl)aniline is a designated European Pharmacopoeia (EP) impurity of the active pharmaceutical ingredient Dapsone. Its specific identity as 'Dapsone EP Impurity B' is a regulatory requirement for analytical method development, validation (AMV), and quality control (QC) in drug production [1]. Unlike Dapsone (CAS 80-08-0), which is the active drug substance, or other dapsone impurities like 2,4'-diaminodiphenyl sulfone (CAS 27147-69-9), this compound possesses a unique and verifiable retention time in validated HPLC methods, which is critical for accurate identification and quantification [2].
| Evidence Dimension | HPLC Relative Retention Time (RRT) vs. Dapsone (British Pharmacopoeia method) |
|---|---|
| Target Compound Data | RRT approx 2.5 (Dapsone Impurity B) |
| Comparator Or Baseline | RRT 1.0 (Dapsone), RRT approx 1.1 (Impurity A), RRT approx 3.5 (Impurity C) |
| Quantified Difference | Factor of 2.5 difference from the main Dapsone peak; distinct from Impurities A (1.1x) and C (3.5x). |
| Conditions | As per the British Pharmacopoeia monograph for Dapsone Tablets. |
Why This Matters
Procurement of a certified standard with this specific retention time is non-negotiable for developing or validating an HPLC method compliant with pharmacopoeial monographs for Dapsone quality control.
- [1] SynZeal. Dapsone EP Impurity B (4-(Benzenesulfonyl)aniline). View Source
- [2] British Pharmacopoeia. Dapsone Tablets Monograph (Relative retention data). Accessed via nhathuocngocanh.com. View Source
